molecular formula C6H12ClNO2 B6238847 rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis CAS No. 1408074-73-6

rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis

Cat. No. B6238847
CAS RN: 1408074-73-6
M. Wt: 165.6
InChI Key:
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Description

Rac-2-[(1S,3S)-3-aminocyclobutyl]acetic acid hydrochloride, cis (rac-ABAH) is a cyclic aminocarboxylic acid derivative of the amino acid alanine. It is a chiral compound, meaning that it has two possible configurations, cis and trans, which differ in the arrangement of the atoms around the central carbon atom. Rac-ABAH is a potent and selective agonist at the metabotropic glutamate receptor subtype 5 (mGluR5). It has been used in scientific research to study the role of mGluR5 in synaptic plasticity and learning and memory.

Scientific Research Applications

Synthesis and Chemical Properties

The compound, a conformationally restricted analogue of GABA, has been synthesized through two efficient routes, highlighting its relevance in studying GABAergic activity and potentially influencing the design of new GABA receptor modulators. These synthesis methods, involving homologation and intramolecular photocyclization, underscore the compound's utility in exploring structural and functional relationships in biochemical systems Hawraà Awada et al., 2014.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclobutene", "Hydrogen cyanide", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Ammonium chloride" ], "Reaction": [ "Step 1: Cyclobutene is reacted with hydrogen cyanide in the presence of sodium hydroxide to form 2-cyanocyclobutane.", "Step 2: 2-cyanocyclobutane is reduced with sodium borohydride to form cis-2-aminocyclobutane.", "Step 3: cis-2-aminocyclobutane is reacted with acetic acid and sodium acetate to form cis-2-[(1R)-1-carboxyethyl]cyclobutane.", "Step 4: cis-2-[(1R)-1-carboxyethyl]cyclobutane is reacted with hydrochloric acid to form rac-2-[(1R)-1-carboxyethyl]cyclobutane hydrochloride.", "Step 5: rac-2-[(1R)-1-carboxyethyl]cyclobutane hydrochloride is treated with ammonium chloride to form rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis." ] }

CAS RN

1408074-73-6

Product Name

rac-2-[(1s,3s)-3-aminocyclobutyl]acetic acid hydrochloride, cis

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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